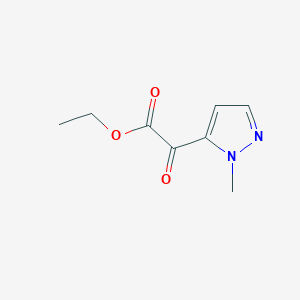![molecular formula C10H12ClN3OS B2591921 [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride CAS No. 1417634-53-7](/img/structure/B2591921.png)
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . It also has a methoxyphenyl group attached to the thiadiazole ring, which is a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring and the methoxyphenyl group . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
Thiadiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the specific substituents present . The methoxyphenyl group could also participate in various reactions, particularly those involving the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole ring could contribute to its chemical reactivity . The methoxyphenyl group could influence its solubility and other physical properties .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications Thiadiazole derivatives exhibit notable properties as photosensitizers in photodynamic therapy (PDT) for cancer treatment. For instance, a study on zinc phthalocyanine substituted with thiadiazole and benzenesulfonamide derivatives demonstrated these compounds' potential in PDT, owing to their excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These characteristics are crucial for Type II photosensitizers in effectively targeting and treating cancerous cells through photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity Thiadiazole derivatives have also been explored for their antimicrobial properties. A study involving novel (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy) phenyl) aryl methanones demonstrated significant antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria. This suggests the potential use of thiadiazole derivatives as lead compounds for developing new antimicrobial agents (Murthy & Shashikanth, 2012).
Corrosion Inhibition Another application area of thiadiazole derivatives is in corrosion inhibition, particularly for metals in acidic environments. Research into 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a novel corrosion inhibitor for mild steel in hydrochloric acid medium showed a protection degree of approximately 98%, indicating the efficacy of thiadiazole derivatives in protecting metal surfaces from corrosion. This study highlights the potential for developing new corrosion inhibitors based on thiadiazole chemistry (Attou et al., 2020).
Anticonvulsant Activity Thiadiazole derivatives have also been studied for their potential anticonvulsant activity. A specific study on the stereochemical basis for activity in thiadiazole anticonvulsants highlighted the molecular interactions and potential mechanisms of action similar to known anticonvulsant drugs. This suggests the utility of thiadiazole derivatives in developing new treatments for epilepsy and related disorders (Camerman et al., 2005).
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a therapeutic agent, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
Eigenschaften
IUPAC Name |
[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS.ClH/c1-14-8-4-2-7(3-5-8)10-13-12-9(6-11)15-10;/h2-5H,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSOKFWGGMFGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2591838.png)
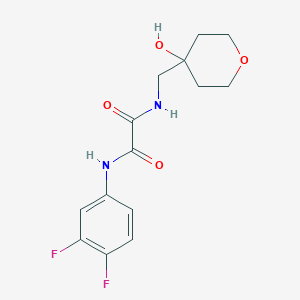
![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2591843.png)


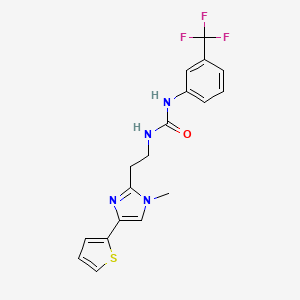
![3-fluoro-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide](/img/structure/B2591847.png)
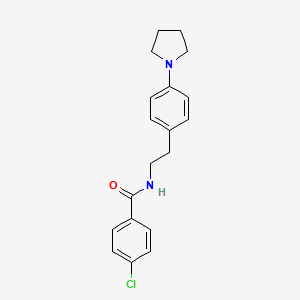
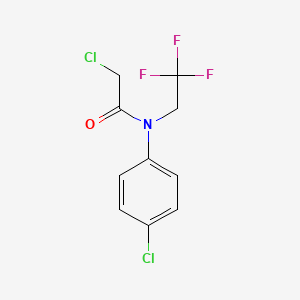
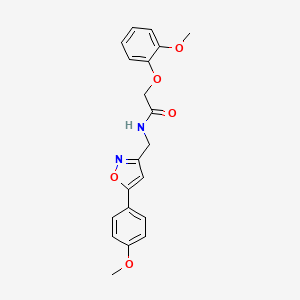


![N-[4-chloro-3-(3-chloropropyl)-5-formyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide](/img/structure/B2591860.png)
